![molecular formula C13H9N3 B2398570 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile CAS No. 65037-75-4](/img/structure/B2398570.png)
2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile” is a chemical compound with the CAS Number: 65037-75-4 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 2-[(1-methyl-1H-indol-3-yl)methylene]malononitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H9N3/c1-16-9-11(6-10(7-14)8-15)12-4-2-3-5-13(12)16/h2-6,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 192-196 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
The compound 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile belongs to the family of indoles, which are pivotal in the field of organic synthesis due to their presence in a wide range of natural products and pharmaceuticals. Indole synthesis is a richly studied area, with methodologies categorized into several types based on the bond formation in the indole ring. These methods provide a foundational approach for the synthesis of complex indole derivatives, such as this compound, and are essential for the development of novel compounds with potential applications in medicine and materials science (Taber & Tirunahari, 2011).
Bioactive Indole Derivatives
Indole derivatives exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. The pharmacological significance of indole compounds is demonstrated by their ability to interact with various biological targets, leading to potential therapeutic applications. Research into indole-3-carbinol and its derivatives has shown protective effects against chronic liver injuries, highlighting the role of indoles in hepatic protection and their mechanism of action involving modulation of transcription factors, oxidative stress, and inflammation (Wang et al., 2016).
Environmental and Industrial Applications
Indoles and their derivatives play a significant role in environmental and industrial processes. For example, the metabolism of indole compounds by bacteria contributes to the degradation of pollutants, demonstrating the environmental importance of these compounds in bioremediation efforts. The study of isoprene metabolism by bacteria, which involves the degradation of compounds structurally related to indoles, provides insights into the ecological roles of these microorganisms and the potential for harnessing their metabolic capabilities for environmental cleanup (Dawson et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1-methylindol-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-16-9-11(6-10(7-14)8-15)12-4-2-3-5-13(12)16/h2-6,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHTWMGONKMROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)
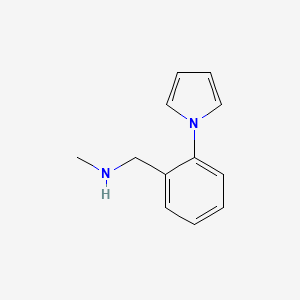
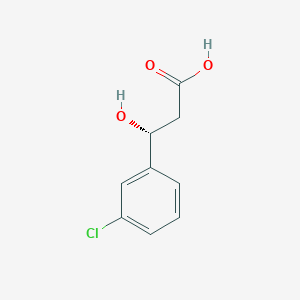

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2398501.png)
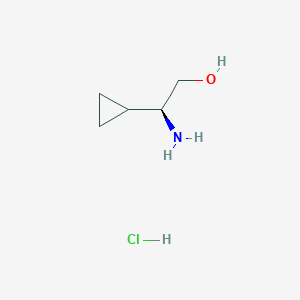
![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2398503.png)
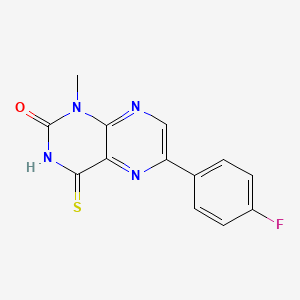
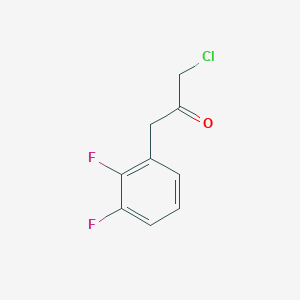
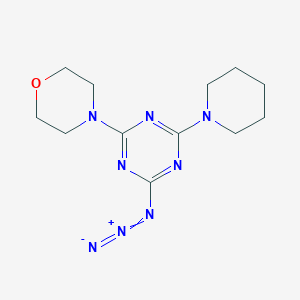
![Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate](/img/structure/B2398508.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398510.png)